4-氰基-5-(哌嗪-1-基)噻吩-2-羧酸盐酸盐

描述

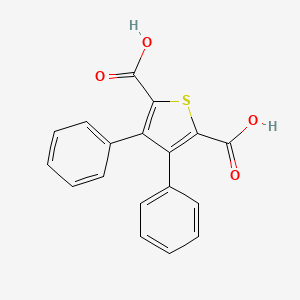

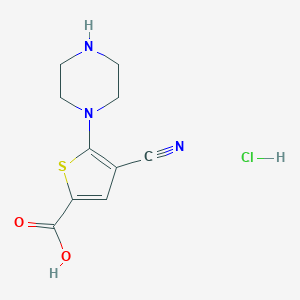

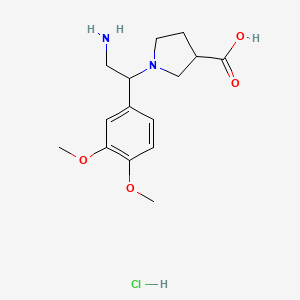

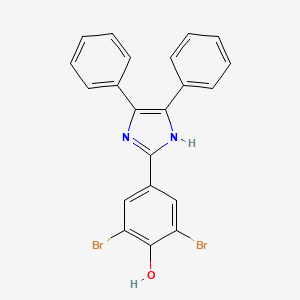

“4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H14N2O2S/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14) .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.3 . More specific properties such as melting point, boiling point, and density could not be found in the retrieved data.科学研究应用

抗生素佐剂

具有哌嗪部分的化合物已被探索用于其改变理化性质的潜力,这可以改善药代动力学特性和细菌细胞渗透性。 这会影响基于渗透性的抗生素耐药性,并可能作为佐剂作用机制获得抗生物膜活性 .

抗菌活性

哌嗪衍生物在对氧化还原酶的对接模拟中显示出希望,氧化还原酶是抗菌活性中的关键。 配体芳香部分与结合位点疏水残基之间的疏水相互作用表明了其在抗菌应用中的潜力 .

抗癌剂

具有哌嗪单元的功能化恶唑的合成和评估表明了多种生物活性,包括抗癌特性。 这些化合物由于其多功能性而成为药物化学中的有吸引力的目标 .

抗结核活性

与噻吩类化合物结构相似的吲哚衍生物已被研究其对结核分枝杆菌和牛分枝杆菌的体外抗结核活性,表明其在治疗结核病中的潜在用途 .

生物活性增强

噻吩类类似物被认为是一类具有生物活性的化合物。 它们对于旨在开发具有各种生物效应的先进化合物的药物化学家而言非常重要,这表明我们感兴趣的化合物可用于增强生物活性 .

作用机制

未来方向

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve exploring its potential biological activities and applications in medicinal chemistry.

属性

IUPAC Name |

4-cyano-5-piperazin-1-ylthiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c11-6-7-5-8(10(14)15)16-9(7)13-3-1-12-2-4-13;/h5,12H,1-4H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPPWONEECCCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(S2)C(=O)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034154-81-7 | |

| Record name | 2-Thiophenecarboxylic acid, 4-cyano-5-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034154-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,3Ar,9aS)-1-benzyl-3-phenyl-3,3a,4,6,7,8,9,9a-octahydro-2H-pyrrolo[3,2-b]azocin-5-one](/img/structure/B1653816.png)

![Quinoline, 1-benzoyl-2-[4-(diethylamino)phenyl]-1,2-dihydro-](/img/structure/B1653827.png)

![(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid](/img/structure/B1653829.png)

![Propanamide, N-[1-(4-bromophenyl)ethyl]-2,2-dimethyl-](/img/structure/B1653830.png)